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Compound of Interest

Compound Name: 4-(3-Chloropropyl)phenol

CAS No.: 99103-80-7

Cat. No.: B3176378 Get Quote

Technical Guide: Strategic Sourcing and Technical Utilization of 4-(3-Chloropropyl)phenol

Introduction: The Bifunctional Scaffold
4-(3-Chloropropyl)phenol (CAS: 99103-80-7) represents a critical class of "pre-functionalized"

phenyl-alkyl linkers in medicinal chemistry. Unlike simple alkyl phenols, this molecule

possesses a dual-reactivity profile: a nucleophilic phenolic hydroxyl group and an electrophilic

alkyl chloride tail. This bifunctionality allows it to serve as a precise "molecular tether,"

facilitating the conjugation of pharmacophores to solubilizing tails (e.g., morpholines,

piperazines) or the construction of macrocyclic cores.

While often overshadowed by its amino-analog or the more common 4-isopropylphenol, the

chloropropyl variant offers a distinct advantage: it allows for the installation of a reactive alkyl

chain without the need for handling volatile, carcinogenic di-haloalkanes (like 1-bromo-3-

chloropropane) in the early stages of synthesis. It is a staple intermediate in the development

of Tyrosine Kinase Inhibitors (TKIs), SERMs (Selective Estrogen Receptor Modulators), and

various anti-arrhythmic agents requiring a phenyl-propyl-amine motif.

Commercial Landscape & Strategic Sourcing
Commercial Status:Fine Chemical / Custom Synthesis Unlike commodity solvents, 4-(3-
Chloropropyl)phenol is not typically stocked in multi-kilogram bulk by general catalog
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suppliers (e.g., Sigma-Aldrich, TCI). It is classified as a Type II Intermediate—available but

requiring lead time for qualification.

Sourcing Strategy:

Primary Tier: Specialized CROs (Contract Research Organizations) in China and India (e.g.,

fragments of the "WuXi" or "Enamine" ecosystem) often hold stock from 10g to 1kg.

Secondary Tier: Catalog suppliers (e.g., Combi-Blocks, matrix Scientific) may list it, but often

back-order from the primary tier.

Purity Specifications: Standard commercial grade is >97% (GC).

Critical Impurity:3-(4-hydroxyphenyl)-1-propanol (unreacted precursor) and 4-allylphenol

(elimination byproduct).

Sourcing Tip: Always request an H-NMR to verify the integrity of the alkyl chloride chain,

as the terminal chloride is susceptible to hydrolysis if stored improperly.

Parameter Specification Note

CAS Number 99103-80-7
Verify against synonyms like p-

(3-chloropropyl)phenol

Appearance Off-white to pale yellow solid
Darkening indicates oxidation

of the phenol

Melting Point 45-50 °C
Low melting solid; often ships

as a fused mass

Solubility DCM, Ethyl Acetate, Methanol
Poorly soluble in water;

hydrolyzes slowly in hot water

Synthesis & Manufacturing (The "Make" Protocol)
If commercial stock is unavailable or lead times are prohibitive, in-house synthesis is robust

and scalable. The preferred route avoids the use of toxic chlorinating agents on the phenol

itself, instead targeting the alcohol precursor.
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Mechanism of Action: Selective Chlorination
The synthesis exploits the difference in nucleophilicity between the phenolic oxygen and the

aliphatic alcohol. By using aqueous concentrated acids, the aliphatic alcohol is converted to the

chloride via an SN2 mechanism, while the phenol remains protonated or unreactive under

these specific conditions.

Graphviz Diagram: Synthesis Workflow

3-(4-Hydroxyphenyl)-1-propanol
(CAS 10210-17-0)

Protonated Alcohol
Intermediate

 Protonation 

Conc. HCl (aq)
Reflux, 100°C

4-(3-Chloropropyl)phenol
(CAS 99103-80-7)

 SN2 Substitution (-H2O) 
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Figure 1: Selective chlorination pathway converting the aliphatic alcohol to alkyl chloride while

preserving the phenolic moiety.

Detailed Experimental Protocol
Validated for 50g Scale

Reagents:

3-(4-Hydroxyphenyl)-1-propanol (1.0 eq, 50.0 g)

Hydrochloric Acid (37%, Aqueous) (10.0 eq, ~270 mL)

Toluene (Extraction solvent)

Procedure:

Setup: Charge the 3-(4-hydroxyphenyl)-1-propanol into a 500 mL round-bottom flask

equipped with a magnetic stir bar and a reflux condenser.
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Addition: Add concentrated HCl (37%) in a single portion. The mixture may initially be

heterogeneous.[1]

Reaction: Heat the mixture to reflux (approx. 100°C). Stir vigorously for 12–14 hours. The

solution will darken slightly, and an oil layer may separate.

Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

Extraction: Extract the aqueous phase with Toluene (3 x 100 mL). (Toluene is preferred

over DCM to avoid emulsion issues with the phenolic species).

Washing: Wash the combined organic layers with Saturated NaHCO₃ (carefully, to

neutralize acid) and then Brine.

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude oil often solidifies upon standing. If necessary, recrystallize from

Hexanes/Ethyl Acetate (9:1) to obtain off-white crystals.

QC Check:

1H NMR (CDCl3): Look for the triplet at ~3.5 ppm (CH2-Cl) and the disappearance of the

triplet at ~3.6 ppm (CH2-OH).

Applications in Drug Development
4-(3-Chloropropyl)phenol acts as a divergent scaffold. Its utility lies in the ability to selectively

react one end of the molecule without affecting the other, depending on the pH and reagents

used.

Strategic Workflow: The "Anchor & Fish" Approach
The Anchor (Phenol): Used to attach the linker to a central aromatic core (e.g., Quinazoline,

Indole) via Ullmann or Mitsunobu coupling.

The Fish (Alkyl Chloride): Used to "fish" out secondary amines (e.g., Morpholine, Piperazine)

to create solubility-enhancing tails.
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Graphviz Diagram: Application Logic
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Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the phenol and alkyl

chloride.

Case Study: Synthesis of "Gefitinib-Style" Side Chains
While Gefitinib itself uses a morpholine-propyl chain, analogs are often synthesized by:

Reacting 4-(3-Chloropropyl)phenol with a quinazoline core (O-arylation).

The resulting "pendant chloride" is then reacted with Morpholine in the presence of KI

(Finkelstein catalyst) to install the solubilizing tail.

Advantage:[2][3][4][5][6] This route avoids the formation of dimerized morpholine

byproducts common when using di-haloalkanes.

Handling & Safety (SDS Summary)
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Hazard Classification:Corrosive (Category 1B) As a phenol derivative and an alkyl chloride, this

compound carries dual risks: chemical burns from the phenol and potential alkylating toxicity

from the chloride tail.

Hazard Precaution

Skin Corrosion

Causes severe skin burns and eye damage.

Wear nitrile gloves (double gloving

recommended) and a face shield.

Alkylating Agent
The -(CH2)3-Cl moiety is a weak alkylator. Avoid

inhalation of dusts. Handle in a fume hood.

Aquatic Toxicity
Toxic to aquatic life with long-lasting effects. Do

not dispose of down the drain.

Storage
Store under inert gas (Nitrogen/Argon) at 2-8°C.

Moisture sensitive (hydrolysis of chloride).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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